molecular formula C13H10N4O3 B14519837 7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 63147-98-8

7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14519837
CAS No.: 63147-98-8
M. Wt: 270.24 g/mol
InChI Key: UNSZEDRMNXNCQY-UHFFFAOYSA-N
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Description

7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including pigments and enzyme cofactors. This compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a substituted benzaldehyde with a suitable amine, followed by cyclization and acetylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial products

Mechanism of Action

The mechanism of action of 7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione stands out due to its specific acetyl and methyl substitutions, which confer unique chemical properties and biological activities. These modifications can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

63147-98-8

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

7-acetyl-10-methylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C13H10N4O3/c1-6(18)7-3-4-9-8(5-7)14-10-11(17(9)2)15-13(20)16-12(10)19/h3-5H,1-2H3,(H,16,19,20)

InChI Key

UNSZEDRMNXNCQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=NC(=O)NC(=O)C3=N2)C

Origin of Product

United States

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